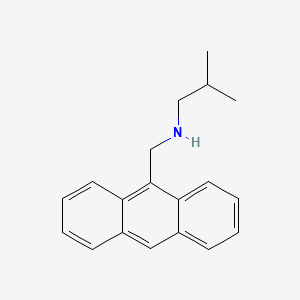

N-(9-Anthrylmethyl)-N-isobutylamine

Overview

Description

Synthesis Analysis

While specific synthesis methods for “N-(9-Anthrylmethyl)-N-isobutylamine” were not found, related compounds such as N-(9-anthrylmethyl)amines have been synthesized through various methods. For instance, one method involves base-catalyzed transesterification using potassium 9-anthracenemethoxide .

Chemical Reactions Analysis

N-(9-Anthrylmethyl)amines have shown a signal switching property in an aqueous solution upon complexation with Cu(II) and liberation of the probe molecule by substitution with another ligand .

Scientific Research Applications

Digital Anthropometry

Anthropometry, the measurement of the human body, has evolved with technology from simple tools to advanced digital systems. These advancements have significant implications for clinical nutrition, allowing for detailed assessments of body composition and the effects of treatments. Digital anthropometry represents a transformative technology with a wide array of research and clinical applications, indicating the potential for chemical compounds to play a role in the development of new measurement devices or methodologies (Heymsfield et al., 2018).

Isoacids in Ruminant Nutrition

Research on isoacids, including isobutyric acid, demonstrates their importance in the diet of ruminants for microbial fermentation and potentially in the biosynthesis of amino acids. This highlights the complexity of biological systems and the potential for specific chemical compounds to influence biological processes and animal health (Andries et al., 1987).

Chemical Synthesis and Catalysis

The review on double bond migration in N-allylic systems catalyzed by transition metal complexes underscores the importance of chemical synthesis techniques and catalysts in creating specific compound structures. Such methodologies could be applicable in the synthesis or modification of N-(9-Anthrylmethyl)-N-isobutylamine for research or industrial applications (Krompiec et al., 2008).

Anthraquinones and Derivatives from Marine-Derived Fungi

The study of anthraquinones and their derivatives from marine fungi reveals the chemical diversity and potential biological activities of natural compounds. This research area exemplifies how understanding the structural and functional aspects of complex molecules can lead to the discovery of new drugs or additives, suggesting a framework for exploring the properties and applications of this compound (Fouillaud et al., 2016).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of (anthracen-9-yl)methylamine, also known as N-(9-Anthrylmethyl)-N-isobutylamine or N-(anthracen-9-ylmethyl)-2-methylpropan-1-amine, is Zinc Finger Protein 207 (ZNF207) . ZNF207 is a promising target for weakening the stemness of glioma cells .

Mode of Action

It has been found that n-(9-anthrylmethyl)amines, which combine a fluorescent subunit and a chelate forming fragment, have a signal switching property in an aqueous solution upon complexation with cu(ii) and liberation of the probe molecule by substitution with another ligand .

Biochemical Pathways

It is known that the compound has a predominant effect on b and t lymphocytes, which is thought to interrupt the cascade of immune events central to multiple sclerosis .

Pharmacokinetics

Result of Action

It has been found that the compound can hinder tumorigenesis and migration and promote apoptosis in vitro . These effects are attributed to the downregulation of stem-related genes .

Action Environment

It is known that the compound has a signal switching property in an aqueous solution upon complexation with cu(ii) and liberation of the probe molecule by substitution with another ligand .

Biochemical Analysis

Biochemical Properties

Anthracene-based compounds have been used in the synthesis of unsymmetrical substituted diarylacetylenes

Cellular Effects

Some anthracene-based compounds have been found to have effects on glioma cells

Molecular Mechanism

It is known that anthracene-based compounds can participate in palladium-catalyzed oxidative reactions

properties

IUPAC Name |

N-(anthracen-9-ylmethyl)-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N/c1-14(2)12-20-13-19-17-9-5-3-7-15(17)11-16-8-4-6-10-18(16)19/h3-11,14,20H,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXKTKVFKWYTPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=C2C=CC=CC2=CC3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methylphenyl)sulfonyl]-3-pyridinylamine](/img/structure/B3137911.png)

![2-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid](/img/structure/B3137920.png)

![4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid](/img/structure/B3137926.png)

![4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B3137956.png)